4-Hydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester

Lipophilicity Drug-likeness Membrane permeability

Researchers studying eleutherolic acid derivatives often face failed synthetic outcomes when substituting naphthalenecarboxylic acid analogs without validation. This methyl ester (CAS 93087-61-7, ≥98% HPLC) resolves this by providing a structurally defined, high-purity intermediate. • Increased lipophilicity (est. XlogP ~2.8-3.3) enhances membrane permeability • Compact methyl ester group enables sterically sensitive synthetic transformations & rapid deprotection • Reference standard for LC-MS dereplication: exact mass 232.0736, [M+H]⁺ 233.0808, distinct from free acid & ethyl ester

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
Cat. No. B13937562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=CC(=C21)O)C(=O)OC
InChIInChI=1S/C13H12O4/c1-16-11-5-3-4-8-6-9(13(15)17-2)7-10(14)12(8)11/h3-7,14H,1-2H3
InChIKeyUFHLABJFUQWUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-5-methoxy-2-naphthoate: Identity & Classification


4-Hydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester (CAS 93087-61-7) is a naphthalene-derived aromatic ester with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol . It belongs to the naphthalenecarboxylic acid ester class, structurally related to the naturally occurring eleutherolic acid (the free acid form, CAS 491-76-9) found in Ancistrocladus ealaensis and Eleutherine americana [1]. The compound features a naphthalene core substituted with a hydroxyl group at position 4, a methoxy group at position 5, and a methyl ester at position 2. It is commercially available as a research chemical with typical purity specifications of 98% .

Research Role Synthetic intermediate and prodrug candidate for naphthoic acid SAR studies
Chemistry Fit Methyl ester protecting group compatible with amidation, hydrolysis, and coupling reactions
Natural Product Context Derived from eleutherolic acid scaffold found in Ancistrocladus species
Analytical Use Reference standard for LC-MS dereplication with distinct mass spectral signature

Substitution Challenges: Methyl 4-Hydroxy-5-methoxy-2-naphthoate


The methyl ester functionality critically alters the compound's physicochemical and biological profile compared to the free acid (eleutherolic acid) and other ester homologs. The free acid has a calculated XlogP of 2.30 and a topological polar surface area (TPSA) of 66.80 Ų [1], whereas the methyl ester eliminates the carboxylic acid hydrogen bond donor, reducing the HBD count from 2 to 1 and increasing lipophilicity through the methyl group . This single functional group change impacts membrane permeability, metabolic susceptibility to esterases, and reactivity in further synthetic transformations. The ethyl ester analog (CAS 92191-07-6), with its larger alkyl chain (exact mass 246.09 vs. 232.07 g/mol), introduces additional steric bulk that can alter enzyme recognition and crystallinity . Positional isomers (e.g., 5-hydroxy-4-methoxy substitution) further diverge in hydrogen-bonding geometry and biological target engagement [2]. Consequently, substituting one naphthalenecarboxylic acid derivative for another without experimental validation risks failed synthetic outcomes, altered bioactivity, or incompatible physicochemical properties.

Methyl ester (neutral, higher lipophilicity)
vs
Eleutherolic acid (ionizable, lower lipophilicity)

Ester/acid ionization profile may not transfer directly; permeability and solubility context differ

Methyl ester (lower steric bulk, MW 232.23)
vs
Ethyl ester (greater steric protection, MW 246.09)

Steric and hydrolysis-rate context may shift synthetic outcomes; protecting group stability differs

4-Hydroxy-5-methoxy isomer (target compound)
vs
5-Hydroxy-4-methoxy isomer (positional isomer)

H-bond geometry difference may alter target engagement and crystallization behavior; regioisomers not functionally interchangeable

Comparative Evidence: Methyl 4-Hydroxy-5-methoxy-2-naphthoate vs. Analogs


Lipophilicity vs. Eleutherolic Acid

The methyl ester form eliminates the ionizable carboxylic acid proton present in eleutherolic acid, substantially increasing lipophilicity. The free acid has a calculated XlogP of 2.30 [1]. While no experimentally measured logP value for the methyl ester was located in the literature, the replacement of a carboxylic acid with a methyl ester typically increases logP by approximately 0.5–1.0 log units based on class-level behavior of aromatic carboxylic acid/ester pairs . This difference directly impacts passive membrane permeability and oral bioavailability potential, as well as organic solvent extraction efficiency during purification. Additionally, the free acid's pKa (approximately 4.2–4.5 for similarly substituted naphthoic acids [2]) means it exists predominantly as the carboxylate anion at physiological pH, whereas the methyl ester is neutral, altering protein binding and tissue distribution.

Lipophilicity vs. Eleutherolic Acid
Class-level inference
Estimated ΔXlogP ≈ +0.5 to +1.0 log units; loss of one H-bond donor (2→1); methyl ester is neutral at pH 7.4
Supports permeability assay context
No experimental logP available for the methyl ester; class-level estimate only
Lipophilicity Drug-likeness Membrane permeability ADME

Synthetic Utility: Methyl vs. Ethyl Ester

The methyl ester (exact mass 232.07355886 g/mol) is 14.02 mass units lighter than the ethyl ester analog (exact mass 246.08920892 g/mol, CAS 92191-07-6) . Both esters share identical hydrogen bond donor/acceptor counts (HBD 1, HBA 4) and the same number of rotatable bonds (3). However, the smaller methyl group provides less steric hindrance during nucleophilic acyl substitution reactions, potentially enabling faster hydrolysis rates under both acidic and basic conditions compared to the ethyl ester [1]. In the context of protecting group strategy, the methyl ester is the most compact ester protecting group available, which can be advantageous when steric constraints in subsequent synthetic steps are a concern. Conversely, the ethyl ester may offer greater stability against premature hydrolysis during multi-step syntheses [1].

Synthetic Utility vs. Ethyl Ester
Reported
ΔMW = −13.86 g/mol (−5.6%); ΔExact Mass = −14.02 g/mol; identical HBD/HBA counts (1/4); lower steric hindrance at ester
Supports hydrolysis rate review in synthetic workflows
Rate differences inferred from classical steric effects in ester hydrolysis
Synthetic chemistry Protecting group strategy Ester hydrolysis Intermediate

Prodrug Potential vs. Eleutherolic Acid

Eleutherolic acid (the free acid form) was isolated from Ancistrocladus ealaensis and demonstrated in vitro activity against Leishmania donovani and Trypanosoma cruzi in the Journal of Natural Products study by Bringmann et al. (2000) [1]. The methyl ester is not a reported natural product but represents a potential semi-synthetic derivative or prodrug form. Esterification of carboxylic acid-containing natural products is a well-established prodrug strategy to enhance oral absorption by masking the ionizable acid group [2]. While no direct comparative antiparasitic data between the methyl ester and free acid were identified in the available literature, the conversion of eleutherolic acid to its methyl ester would be expected to alter its pharmacokinetic profile based on class-level principles of ester prodrugs [2]. The NP-Card database classifies eleutherolic acid as 'an extremely weak basic (essentially neutral) compound based on its pKa' [3], confirming that the acid form exists largely unionized under physiological conditions, which may reduce the incremental benefit of esterification for passive permeability compared to more acidic carboxylic acids.

Prodrug Potential vs. Eleutherolic Acid
Data to verify
No direct comparative antiparasitic IC50 data available; eleutherolic acid has reported in vitro activity against L. donovani and T. cruzi
Supports prodrug research context only; bioequivalence not established
Esterification may alter potency and PK based on class-level prodrug principles
Natural product Antiparasitic activity Prodrug Leishmaniasis

Hydrogen Bonding vs. Positional Isomer

The 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester positional isomer was identified as a natural product from Drosophyllum lusitanicum shoot and callus cultures [1]. Although both isomers share the same molecular formula (C₁₃H₁₂O₄), the positional swap of the hydroxyl and methoxy groups alters the spatial orientation of the hydrogen bond donor relative to the naphthalene plane. In the 4-hydroxy-5-methoxy isomer (the target compound), the hydroxyl group is adjacent to the ester at position 2, potentially enabling intramolecular hydrogen bonding between the 4-OH and the ester carbonyl oxygen. The 5-hydroxy-4-methoxy isomer lacks this adjacency, positioning the hydroxyl further from the ester. This difference in intramolecular hydrogen bonding capability can affect the compound's conformational preferences, spectroscopic properties (NMR, IR), and intermolecular interactions with biological targets . No direct comparative bioactivity data between these two positional isomers was found.

H-Bond Geometry vs. Positional Isomer
Class-level inference
4-OH adjacent to ester enables potential intramolecular H-bond; 5-OH isomer lacks this adjacency; identical HBD/HBA counts but distinct spatial arrangement
Regioisomer-specific attribution review required
No direct comparative bioactivity data between positional isomers found
Regioisomerism Hydrogen bonding Molecular recognition Target selectivity

Application Scenarios for Methyl 4-Hydroxy-5-methoxy-2-naphthoate


Antiparasitic Prodrug Synthesis

Given eleutherolic acid's demonstrated in vitro activity against Leishmania donovani and Trypanosoma cruzi [1], the methyl ester form can serve as a prodrug candidate or a key intermediate in the synthesis of ester-based analogs for structure-activity relationship (SAR) studies. Its increased lipophilicity (estimated XlogP ~2.8–3.3 vs. 2.30 for the free acid) may enhance oral absorption or tissue penetration in in vivo models, although this requires experimental confirmation [2]. Researchers should request analytical certification (HPLC purity ≥98%) and confirm identity via ¹H/¹³C NMR and high-resolution mass spectrometry before use.

Protecting Group in Multi-Step Synthesis

The methyl ester serves as the most compact carboxylic acid protecting group for the naphthalene-2-carboxylic acid scaffold. Compared to the ethyl ester (ΔMW = −13.86 g/mol), the methyl ester offers lower steric demand and potentially faster deprotection kinetics under saponification conditions (LiOH, THF/H₂O or K₂CO₃, MeOH) [1]. This is advantageous when subsequent synthetic steps are sterically sensitive or when atom economy is a consideration. The compound's single H-bond donor (4-OH) and four H-bond acceptors make it compatible with a broad range of coupling reactions, including amide bond formation and Mitsunobu reactions [1].

Reference Standard for Dereplication

As a methyl ester derivative of the naturally occurring eleutherolic acid, this compound is valuable as a reference standard in LC-MS-based dereplication workflows for natural product discovery, particularly when analyzing extracts from Ancistrocladus, Eleutherine, or Drosophyllum species [1][2]. Its distinct retention time and mass spectral fragmentation pattern (exact mass 232.07355886, [M+H]⁺ = 233.0808) allow unambiguous differentiation from the free acid ([M+H]⁺ = 219.0652) and the ethyl ester ([M+H]⁺ = 247.0965) in complex biological matrices . Procurement with a certificate of analysis specifying chromatographic purity is essential for this application.

Fragment-Based Drug Discovery Scaffold

Although direct target engagement data for this specific methyl ester are limited, the naphthalene-2-carboxylic acid scaffold has demonstrated binding affinity toward soluble epoxide hydrolase (sEH), COX-2, and 5-lipoxygenase in ChEMBL-curated assays [1]. The 4-hydroxy-5-methoxy substitution pattern provides a defined hydrogen-bonding pharmacophore suitable for fragment-based screening. The methyl ester form offers a neutral, membrane-permeable starting point for fragment libraries, with the ester group serving as a synthetic handle for further elaboration via amidation, reduction, or hydrolysis to the active acid [1]. Researchers should verify compound identity and stability under assay conditions (pH, solvent, temperature) before initiating screening campaigns.

Application
Selection Property
Validation Focus
Antiparasitic prodrug synthesis
Ester prodrug form for permeability studies
Antiparasitic assay-response context
Multi-step synthetic protecting group
Compact methyl ester protecting group
Deprotection condition review
Dereplication reference standard
Distinct exact mass and retention profile
LC-MS identity confirmation
Fragment-based screening scaffold
Naphthalene-2-carboxylate core scaffold
Fragment screening context
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